Impurity of Calcipotriol

Crystal polymorphism Stability indicating methods Pharmaceutical formulation

Calcipotriol (calcipotriene) impurities constitute a defined set of structurally related compounds, including EP Impurities A through I and USP Related Compounds, arising from synthesis, degradation, or isomerization of the vitamin D3 analogue active pharmaceutical ingredient. These impurities—such as the 24-oxo derivative (Impurity A), the 7Z isomer (Impurity B), the 5E geometric isomer (Impurity C), and the 24R epimer (Impurity D)—exhibit distinct stereochemical and functional group variations from the parent compound, each with unique CAS registry numbers and molecular weights.

Molecular Formula C39H68O3Si2
Molecular Weight 641.1 g/mol
Cat. No. B10800407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpurity of Calcipotriol
Molecular FormulaC39H68O3Si2
Molecular Weight641.1 g/mol
Structural Identifiers
SMILESCC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
InChIInChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3
InChIKeyDIMYHZDULFSWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Calcipotriol Impurity Reference Standards: Comprehensive Characterization for Analytical Method Validation and Pharmaceutical Quality Control


Calcipotriol (calcipotriene) impurities constitute a defined set of structurally related compounds, including EP Impurities A through I and USP Related Compounds, arising from synthesis, degradation, or isomerization of the vitamin D3 analogue active pharmaceutical ingredient . These impurities—such as the 24-oxo derivative (Impurity A), the 7Z isomer (Impurity B), the 5E geometric isomer (Impurity C), and the 24R epimer (Impurity D)—exhibit distinct stereochemical and functional group variations from the parent compound, each with unique CAS registry numbers and molecular weights [1]. Calcipotriol demonstrates susceptibility to light, heat, acid, alkali, and oxidation, generating characteristic degradation products that must be chromatographically resolved and quantified during stability studies and batch release testing [2]. Impurity reference standards for these compounds are supplied with detailed certificates of analysis compliant with ICH guidelines and are traceable to USP or EP pharmacopeial standards for regulatory submissions including ANDA and DMF filings .

Why Calcipotriol Impurity Reference Standards Cannot Be Substituted with Generic or Structurally Similar Compounds in Pharmaceutical Analysis


Interchangeability of calcipotriol impurity reference materials is precluded by three critical factors. First, individual impurities exhibit distinct UV absorption characteristics and chromatographic retention behaviors that differ from the parent calcipotriol molecule, necessitating impurity-specific reference standards for accurate relative response factor determination and quantification [1]. Second, the monohydrate crystalline form demonstrates markedly superior thermal stability compared to the anhydrous form—stability studies at 40°C over 12 months reveal more than 30% degradation of anhydrous calcipotriol while the monohydrate remains substantially intact, meaning that hydrate/anhydrate substitutions fundamentally alter impurity profiles during stability monitoring [2]. Third, calcipotriol undergoes specific photodegradation pathways yielding E-to-Z isomerization at the cyclopropyl-hydroxy-butenyl moiety and formation of R/S diastereomers, degradation products that are structurally unique to calcipotriol and cannot be simulated using alternative vitamin D3 analogues such as tacalcitol or maxacalcitol [3]. These compound-specific degradation behaviors and crystal-form-dependent stability characteristics render generic substitutions analytically invalid for method validation, system suitability testing, and regulatory compliance [4].

Quantitative Evidence for Selecting Calcipotriol Monohydrate and Specific Impurity Reference Standards over Alternative Forms and Analogues


Calcipotriol Monohydrate versus Anhydrous Form: 12-Month Thermal Stability at 40°C

Patent stability data directly compare calcipotriol monohydrate against the anhydrous form under accelerated storage conditions [1]. At 40°C over 12 months, the anhydrous form undergoes more than 30% degradation, whereas calcipotriol monohydrate demonstrates substantially superior stability with minimal decomposition [1]. The monohydrate form is also characterized by ready wettability and suitability for wet ball milling, enabling reproducible particle size reduction below 10 μm for topical formulation manufacturing [1].

Crystal polymorphism Stability indicating methods Pharmaceutical formulation

Calcipotriol Monohydrate Crystal Transformation in Cream Formulations versus Anhydrous Form

Independent research demonstrates that calcipotriol anhydrate crystals undergo spontaneous transformation to the monohydrate form in the presence of cream excipients, whereas the monohydrate remains phase-stable under identical formulation conditions [1]. This pseudopolymorphic interconversion carries implications for crystal size distribution and dissolution kinetics that anhydrous form users must address through additional process controls [1].

Pseudopolymorph Pharmaceutical creams Formulation stability

Calcipotriol versus Maxacalcitol: Clinical Efficacy in Plaque Psoriasis

A double-blind, randomized, left-versus-right, concentration-response phase II study (n=144 patients) compared once-daily topical maxacalcitol ointment (6, 12.5, 25, and 50 μg/g) against calcipotriol ointment 50 μg/g [1]. At 8 weeks, marked improvement or clearance of psoriasis was achieved in 55% of subjects receiving maxacalcitol 25 μg/g compared with 46% of subjects receiving calcipotriol 50 μg/g [1]. Investigators' side preference rated maxacalcitol 25 μg/g better than calcipotriol (P<0.05) [1]. In vitro, maxacalcitol displays approximately 10-fold greater efficacy at suppressing keratinocyte proliferation than calcipotriol [1].

Psoriasis vulgaris Topical therapy Comparative efficacy

Calcipotriol versus Tacalcitol and Maxacalcitol: In Vitro Keratinocyte Antiproliferative Equipotency

A comparative study evaluated 1,25(OH)2D3, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte (NHK) proliferation using MTS, BrdU, and 3H-thymidine incorporation assays [1]. All three vitamin D3 analogues decreased NHK proliferation in a concentration-dependent manner with maximal effect observed at 10⁻⁷ M [1]. No significant difference in anti-proliferative potency was detected among tacalcitol, calcipotriol, and maxacalcitol [1]. Similarly, induction of involucrin, transglutaminase 1 expression, and cornified cell envelope formation showed no significant inter-compound potency differences [1].

Keratinocyte proliferation Vitamin D3 analogues In vitro pharmacology

Calcipotriol Photodegradation: E-to-Z Isomerization and Diastereomer Formation under UV Exposure

UHPLC/MSE analysis of calcipotriol photodegradation identified five distinct degradation products formed upon UV exposure [1]. The degradation process primarily affects the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety, causing isomerization to the Z isomer and formation of diastereomers with either R or S configuration [1]. Computational toxicology assessment via OSIRIS Property Explorer indicated that none of the five degradation products exhibit toxicity effects, though molecular docking suggested possible binding of two degradation products to the vitamin D receptor [1]. Unexpected degradation acceleration was observed in the presence of the UV filter sulisobenzone, both in methanolic solution and in calcipotriol/betamethasone pharmaceutical formulation [1].

Photostability Degradation products UHPLC/MSE

Calcipotriol EP Impurity Limits: Specification-Driven Selection of Individual Impurity Reference Standards

European Pharmacopoeia monograph specifications establish discrete acceptance limits for individual calcipotriol impurities, with Impurity B (7Z-calcipotriol) limited to not more than 0.5%, Impurity C (5E-calcipotriol) limited to not more than 1.0%, and Impurity D (24-epi-calcipotriol) limited to not more than 1.0%, while any other individual impurity is limited to not more than 0.1% and total impurities to not more than 2.5% . Representative batch analysis showed Impurity C at 0.19% and Impurity D at 0.33%, both well within specification . Pre-calcipotriene content has been demonstrated to inversely correlate with calcipotriol crystal size, providing a manufacturing process control metric beyond simple impurity quantification [1].

Pharmacopeial specifications Related substances Quality control

Optimal Application Scenarios for Calcipotriol Impurity Reference Standards in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Validation for Calcipotriol Drug Substance and Drug Product

Calcipotriol impurity reference standards (EP Impurities A, B, C, D, and pre-calcipotriene) are essential for forced degradation studies under light, heat, acid, alkali, and oxidative conditions [1]. The HPLC method validated using these standards demonstrated linearity over 0.1385-37.2218 μg·mL⁻¹ (R=0.9994) with LOQ of 0.14 μg·mL⁻¹ and was shown to resolve principal component peaks from impurity peaks with acceptable reproducibility [1]. This validated method is suitable for release testing and stability monitoring of calcipotriol raw materials and finished preparations [1].

Polymorph Control and Formulation Development Using Calcipotriol Monohydrate

Given that anhydrous calcipotriol transforms to monohydrate in cream excipients and exhibits >30% degradation at 40°C over 12 months compared with the stable monohydrate, formulation scientists should procure and utilize calcipotriol monohydrate reference standards for polymorph identification and quantification [1]. The monohydrate's ready wettability and suitability for wet ball milling to achieve particle sizes below 10 μm provide manufacturing advantages for topical gel and cream formulations [1].

Photostability Assessment and UV Filter Compatibility Testing

Photodegradation studies require reference standards for the Z-isomer and R/S diastereomers formed from E-to-Z isomerization at the cyclopropyl-hydroxy-butenyl moiety of calcipotriol [1]. UHPLC/MSE methods using these impurity standards enable precise determination of calcipotriol and its degradation products under UV exposure [1]. This application is particularly critical when evaluating co-formulation or co-application with UV filters, as sulisobenzone unexpectedly accelerates calcipotriol degradation in both methanolic solutions and finished pharmaceutical formulations [1].

ANDA Filing and Regulatory Submission with USP/EP Traceable Reference Standards

For abbreviated new drug applications (ANDA) and drug master file (DMF) submissions, calcipotriol impurity reference standards must be supplied with detailed certificates of analysis compliant with ICH guidelines and traceable to USP or EP pharmacopeial standards [1]. These fully characterized standards support analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of calcipotriol drug products [1].

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